molecular formula C11H10ClF4N B13339342 (R)-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13339342
M. Wt: 267.65 g/mol
InChI Key: GRVNSHMPNXCEHT-MRVPVSSYSA-N
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Description

®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-chloro-2-fluoro-6-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzene and ®-pyrrolidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzene derivative under controlled conditions, often using a base such as sodium hydride or potassium carbonate.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and efficiency, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Bases: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids. Its chiral nature allows for the exploration of enantioselective processes.

Medicine

Pharmacologically, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine could be investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound might be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)azetidine
  • ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)piperidine
  • ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)morpholine

Uniqueness

Compared to these similar compounds, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine stands out due to its specific ring structure and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10ClF4N

Molecular Weight

267.65 g/mol

IUPAC Name

(2R)-2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H10ClF4N/c12-7-4-3-6(11(14,15)16)9(10(7)13)8-2-1-5-17-8/h3-4,8,17H,1-2,5H2/t8-/m1/s1

InChI Key

GRVNSHMPNXCEHT-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F

Origin of Product

United States

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